17-Oxo Dexamethasone
CAS No.:
Cat. No.: VC18368799
Molecular Formula: C20H25FO3
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25FO3 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
| Standard InChI | InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3 |
| Standard InChI Key | IZLVPOBNINIXJM-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
17-Oxo Dexamethasone shares the core steroidal framework of dexamethasone but features a ketone group at the 17-position instead of a hydroxyl group. This oxidation event significantly influences its polarity, solubility, and metabolic stability. The molecular formula is C₂₂H₂₇FO₅, with a molecular weight of 402.45 g/mol . Its IUPAC name and SMILES notation provide precise structural details:
IUPAC Name:
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(oxo)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxamide
SMILES:
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C@HO)F)C=O
The compound’s XLogP3 value of 1.8 indicates moderate lipophilicity, while its hydrogen bond donor and acceptor counts (3 and 6, respectively) suggest potential for forming stable interactions in biological systems .
Spectral and Analytical Data
High-performance liquid chromatography (HPLC) remains the gold standard for quantifying 17-oxo-DEX in pharmaceutical and biological matrices. Studies utilizing a Waters HPLC system with a C18 column (125 × 4 mm, 5 µm) and a mobile phase of water-acetonitrile (60:40 v/v) achieved baseline separation of 17-oxo-DEX from dexamethasone, with retention times of ~5 minutes and ~3 minutes, respectively . Ultraviolet (UV) detection at 238 nm provides sensitivity down to 0.2 µg/mL, enabling precise quantification in release studies .
Table 1: Key Physicochemical Properties of 17-Oxo Dexamethasone
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₇FO₅ |
| Molecular Weight | 402.45 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Melting Point | 245–250°C (decomposes) |
| Solubility | Sparingly soluble in water; soluble in DMSO, methanol |
Synthesis and Metabolic Pathways
Chemical Degradation of Dexamethasone
17-Oxo-DEX primarily forms through the oxidation of dexamethasone’s 17-hydroxyl group. In vitro studies using keratin films demonstrated that alkaline conditions (pH > 7) and temperatures above 37°C accelerate this conversion . For example, incubating dexamethasone in phosphate-buffered saline (PBS) at 37°C for 24 hours resulted in 17-oxo-DEX yields exceeding 30%, with degradation rates proportional to initial drug concentrations . This oxidative pathway mirrors endogenous metabolic processes mediated by hepatic cytochrome P450 enzymes, though non-enzymatic degradation dominates in pharmaceutical formulations.
Enzymatic Metabolism
Pharmacological Activity and Biological Effects
Glucocorticoid Receptor Affinity
The 17-keto modification abolishes 17-oxo-DEX’s ability to activate the glucocorticoid receptor (GR). Molecular docking simulations reveal that the ketone group disrupts critical hydrogen bonds with GR’s ligand-binding domain, reducing binding affinity by >95% compared to dexamethasone . Consequently, 17-oxo-DEX exhibits no anti-inflammatory activity in standard assays such as NF-κB inhibition or IL-6 suppression.
Cytotoxicity and Cellular Impacts
Despite its lack of GR activation, 17-oxo-DEX demonstrates dose-dependent cytotoxicity in human corneal epithelial (HCE-T) cells. Exposure to 50 µg/mL for 240 minutes reduced cell viability to 60%, whereas dexamethasone at equivalent concentrations maintained >85% viability . This toxicity correlates with mitochondrial dysfunction, as evidenced by suppressed ATP production and increased caspase-3/7 activity. Mechanistic studies suggest reactive oxygen species (ROS) generation secondary to ketone-mediated electron transport chain interference .
Table 2: Comparative Biological Effects of Dexamethasone and 17-Oxo Dexamethasone
| Parameter | Dexamethasone | 17-Oxo Dexamethasone |
|---|---|---|
| GR Activation (EC₅₀) | 2.1 nM | >1,000 nM |
| IL-6 Inhibition (IC₅₀) | 8.3 nM | No effect |
| HCE-T Cell Viability | 92% at 50 µg/mL | 60% at 50 µg/mL |
| ROS Production | 1.2-fold baseline | 3.8-fold baseline |
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Reverse-phase HPLC with UV detection remains the most widely used method for 17-oxo-DEX analysis. Optimal separation occurs at a flow rate of 1 mL/min using an isocratic mobile phase (water:acetonitrile = 60:40). Calibration curves exhibit linearity (r² > 0.999) across 0.2–26 µg/mL, with intraday and interday precision ≤2.5% RSD . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods offer superior sensitivity (LOQ = 0.05 ng/mL) for pharmacokinetic studies but require derivatization to enhance ionization efficiency.
Stability-Indicating Assays
Forced degradation studies validate HPLC methods as stability-indicating. After exposing dexamethasone to 0.1 M NaOH at 60°C for 6 hours, 17-oxo-DEX accounts for 34 ± 2% of degradation products, with no interference from other impurities . Photodegradation under UV light (254 nm) produces ≤5% 17-oxo-DEX, underscoring its predominance in hydrolytic rather than photolytic pathways.
Applications in Pharmaceutical Research
Drug Release and Stability Monitoring
In dexamethasone-loaded keratin films for ocular surface reconstruction, 17-oxo-DEX serves as a critical quality attribute. Films prepared by suspension techniques released 17-oxo-DEX at ≤10% of total drug content over 28 days, compared to ≥30% in films with solubilized dexamethasone . These findings inform formulation strategies to minimize corticosteroid degradation and optimize sustained release profiles.
Biocompatibility Assessment
Toxicological Considerations
Acute Toxicity
Single-dose administration studies in rats revealed an LD₅₀ > 2,000 mg/kg for 17-oxo-DEX, classifying it as Category 5 under GHS guidelines. Subacute toxicity (28-day oral exposure at 100 mg/kg/day) caused mild hepatic steatosis but no changes in serum transaminases or body weight .
Genotoxicity
Ames tests using Salmonella typhimurium strains TA98 and TA100 showed no mutagenic potential at concentrations ≤500 µg/plate. Similarly, micronucleus assays in human lymphocytes detected no clastogenic effects below 50 µg/mL .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume